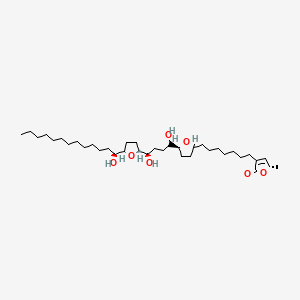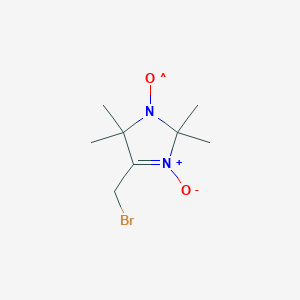
Abietal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Abietal is a derivative of abieta-7,13-diene having an oxo group on one of the gem-dimethyl groups. It derives from a hydride of an abieta-7,13-diene.
Wissenschaftliche Forschungsanwendungen
Synthesis of Ambergris-type Ketal :
- Abietic acid, a major component of pine rosin, has been used to synthesize ambergris-type ketal, showcasing its potential in organic synthesis and fragrance industry (Costa, Alves, Correia, & Marcelo-Curto, 2006).
Applications in Various Industries :
- The derivatives of abietic-type resin acids, including abietal, have applications in paper-making, ink, surfactants, adhesives, and other traditional industries, as well as in medicine, materials, and high-tech technology industries (Han Chunrui, 2009).
Agent-Based Modeling in Cancer Research :
- Although not directly related to abietal, the concept of agent-based modeling (ABM) has been effectively used in integrative tumor biology research and could potentially be applied to study the effects of compounds like abietal on biological systems (Zhang, Wang, Sagotsky, & Deisboeck, 2009).
Pharmaceutical Research :
- Abietic acid activates peroxisome proliferator‐activated receptor‐γ (PPARγ) in macrophages and adipocytes, regulating gene expression involved in inflammation and lipid metabolism. This indicates the potential of abietal and its derivatives in pharmaceutical research, particularly for anti-inflammatory and lipid metabolism regulatory applications (Takahashi et al., 2003).
Biomedical and Food Industry Applications :
- Solid dispersions of abietic acid and chitosan were found to possess antimicrobial and antioxidant properties. This suggests that abietal could be valuable in creating formulations for biomedical and food industry applications, particularly in combating microbial colonization (Crucitti et al., 2018).
Eigenschaften
CAS-Nummer |
6704-50-3 |
|---|---|
Produktname |
Abietal |
Molekularformel |
C20H30O |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12-14,17-18H,5-6,8-11H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
InChI-Schlüssel |
HOFSYSONRIGEAC-LWYYNNOASA-N |
Isomerische SMILES |
CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)C=O |
SMILES |
CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)C=O |
Kanonische SMILES |
CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)C=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















